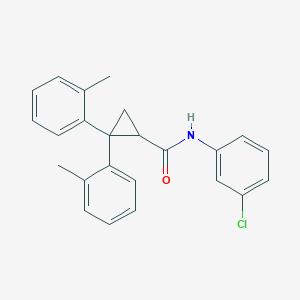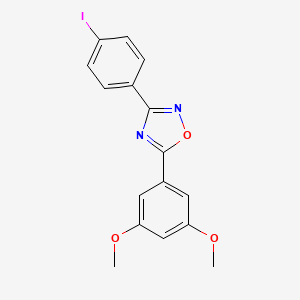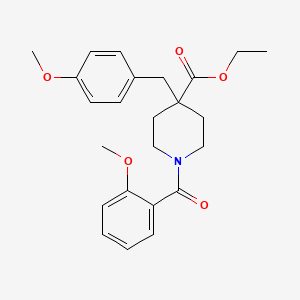
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of compounds known as GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
作用機序
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a calming and relaxing effect on the nervous system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the brain. By increasing the levels of GABA, N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide can help to reduce the hyperactivity of neurons that can lead to seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a calming and relaxing effect on the nervous system. This can help to reduce the hyperactivity of neurons that can lead to seizures, anxiety, and addiction. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
実験室実験の利点と制限
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide is a potent and selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in the brain. It can be used to investigate the effects of GABA on neuronal activity, as well as its potential therapeutic applications in various neurological and psychiatric disorders. However, one limitation of N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of new therapeutics based on the inhibition of GABA aminotransferase. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has shown promise in the treatment of epilepsy, anxiety disorders, and addiction, and further research could lead to the development of new drugs with improved efficacy and safety profiles. Another area of interest is the investigation of the role of GABA in the pathogenesis of neurological and psychiatric disorders. By better understanding the underlying mechanisms of these disorders, it may be possible to develop new treatments that target specific pathways in the brain.
合成法
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide can be synthesized by the reaction of 3-chlorobenzoyl chloride with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction produces N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide as a white crystalline solid with a high purity of over 99%.
科学的研究の応用
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming and relaxing effect on the nervous system. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and addiction.
特性
IUPAC Name |
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-16-8-3-5-12-20(16)24(21-13-6-4-9-17(21)2)15-22(24)23(27)26-19-11-7-10-18(25)14-19/h3-14,22H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGQVHJLZGQKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)

![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5087942.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
